N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-iodobenzohydrazide
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Overview
Description
N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-iodobenzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-iodobenzohydrazide typically involves the condensation reaction between 4-hydroxyacetophenone and 2-iodobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to boiling, and the product is obtained after cooling and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-iodobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-iodobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides and quinones.
Reduction: Reduced hydrazones and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-iodobenzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-iodobenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. This interaction can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]octanehydrazide
- N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]isonicotinohydrazide
- N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide
Uniqueness
N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-iodobenzohydrazide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in various substitution reactions, making the compound versatile for further chemical modifications .
Properties
Molecular Formula |
C15H13IN2O2 |
---|---|
Molecular Weight |
380.18 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-iodobenzamide |
InChI |
InChI=1S/C15H13IN2O2/c1-10(11-6-8-12(19)9-7-11)17-18-15(20)13-4-2-3-5-14(13)16/h2-9,19H,1H3,(H,18,20)/b17-10+ |
InChI Key |
ATHISVIAMLFBQM-LICLKQGHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1I)/C2=CC=C(C=C2)O |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1I)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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